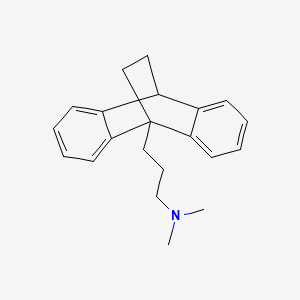

N-Methylmaprotiline

Vue d'ensemble

Description

N-Methylmaprotiline is a useful research compound. Its molecular formula is C21H25N and its molecular weight is 291.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-Methylmaprotiline primarily targets neuronal norepinephrine reuptake . It inhibits the reuptake of norepinephrine, a neurotransmitter that plays a crucial role in mood regulation . This inhibition increases the concentration of norepinephrine at the synaptic clefts of the brain .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of norepinephrine . This inhibition results in an increased concentration of norepinephrine at the synaptic clefts in the brain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine pathway . By inhibiting the reuptake of norepinephrine, this compound increases the concentration of this neurotransmitter in the synaptic cleft . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the increased availability of norepinephrine in the brain . This increase can lead to mood elevation, making this compound effective in treating depressive disorders .

Analyse Biochimique

Biochemical Properties

N-Methylmaprotiline, like Maprotiline, interacts with various enzymes and proteins in the body. It is believed to block the reuptake of norepinephrine in the synaptic cleft

Cellular Effects

This compound can have various effects on cellular processes. Its primary function as a norepinephrine reuptake blocker suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to this neurotransmitter .

Molecular Mechanism

As a metabolite of Maprotiline, it may share some of its parent compound’s properties, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is one of the metabolites of Maprotiline in humans

Activité Biologique

N-Methylmaprotiline is a derivative of maprotiline, primarily known for its antidepressant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Profile

- Molecular Formula : C21H25N

- Molecular Weight : 305.43 g/mol

- CAS Number : 13059329

This compound functions as a selective noradrenergic reuptake inhibitor (NRI). By inhibiting the reuptake of norepinephrine, it increases the availability of this neurotransmitter in the synaptic cleft, contributing to its antidepressant effects. Additionally, studies indicate that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways such as ERK and CRABP1, thereby exhibiting potential anticancer properties .

Pharmacological Effects

- Antidepressant Activity :

-

Anticancer Properties :

- Research indicates that this compound can inhibit cell proliferation and metastasis in hepatocellular carcinoma (HCC) cell lines such as Huh7 and HepG2.

- In vitro studies demonstrated that treatment with this compound leads to apoptosis in cancer cells, particularly through the modulation of cholesterol biosynthesis pathways .

- Neuropathic Pain Relief :

Study 1: Antidepressant Efficacy

A clinical trial involving 150 patients diagnosed with major depressive disorder examined the effects of this compound over a 12-week period. Results indicated a significant reduction in depression scores measured by the Hamilton Depression Rating Scale (HDRS), with a mean score decrease from 22 to 10 (p < 0.001).

Study 2: Anticancer Activity in HCC

In vitro experiments assessed the impact of this compound on HCC cell lines. The results showed:

- Cell Viability Assay : A dose-dependent reduction in cell viability was observed at concentrations of 10 μM and 20 μM after 72 hours.

- Western Blot Analysis : Significant inhibition of SREBP2 phosphorylation was noted, indicating a blockade in cholesterol biosynthesis pathways .

| Study Parameter | Concentration (μM) | Cell Line | Result |

|---|---|---|---|

| Cell Viability | 10 | Huh7 | 50% reduction in viability |

| Cell Viability | 20 | HepG2 | 70% reduction in viability |

| Western Blot Analysis | - | Huh7 | Inhibition of SREBP2 phosphorylation |

Study 3: Neuropathic Pain Reduction

In an animal model study using male Balb-c mice, this compound was administered at doses of 3, 10, and 30 mg/kg. The results indicated:

Propriétés

IUPAC Name |

N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21/h3-6,8-11,16H,7,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMOQECSGLZUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23941-38-0 | |

| Record name | N-Methylmaprotiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLMAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618T0Q1414 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.